molecular formula C20H22ClNO4 B12769449 Dicentrine hydrochloride CAS No. 5742-03-0

Dicentrine hydrochloride

Cat. No.: B12769449
CAS No.: 5742-03-0
M. Wt: 375.8 g/mol
InChI Key: KEPNLLUUOISJKZ-UQKRIMTDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicentrine hydrochloride typically involves the following steps:

    Formation of the Aporphine Skeleton: This is achieved through a series of cyclization reactions starting from simple aromatic precursors.

    Methoxylation: Introduction of methoxy groups at specific positions on the aromatic rings.

    Hydrochloride Formation: The final step involves the conversion of dicentrine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve:

    Extraction from Natural Sources: Plants like Lindera megaphylla are harvested, and dicentrine is extracted using solvents.

    Chemical Synthesis: Large-scale chemical synthesis following the steps mentioned above, optimized for yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: Various substitution reactions can occur, particularly involving the methoxy groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated or alkylated dicentrine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Boldine: Another aporphinic alkaloid with similar pharmacological properties.

    Glaucine: Known for its anti-inflammatory and antitussive effects.

    Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.

Uniqueness of Dicentrine Hydrochloride: this compound is unique due to its specific combination of antinociceptive and potential anti-tumor activities, which are not commonly found together in other aporphinic alkaloids. Its ability to act on TRPA1 channels also distinguishes it from other similar compounds .

Properties

CAS No.

5742-03-0

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1

InChI Key

KEPNLLUUOISJKZ-UQKRIMTDSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl

Origin of Product

United States

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